4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a benzoic acid group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid typically involves multiple steps:
Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with benzyl chloride under acidic conditions.
Thioacetylation: The benzimidazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Hydrazone Formation: The thioacetylated benzimidazole is treated with hydrazine hydrate to form the hydrazone linkage.
Aldehyde Condensation: Finally, the hydrazone is condensed with 4-formylbenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thioacetyl moieties. .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Scientific Research Applications
4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, including antiviral, anticancer, and antimicrobial properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms due to its complex structure.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 5,6-dimethylbenzimidazole share the benzimidazole core and exhibit similar biological activities.
Hydrazone Derivatives: Compounds such as isoniazid (a well-known antitubercular drug) contain the hydrazone linkage and are used in medicinal chemistry.
Properties
Molecular Formula |
C24H20N4O3S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H20N4O3S/c29-22(27-25-14-17-10-12-19(13-11-17)23(30)31)16-32-24-26-20-8-4-5-9-21(20)28(24)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)(H,30,31)/b25-14+ |
InChI Key |
LQOSMCPHHWJOBB-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.